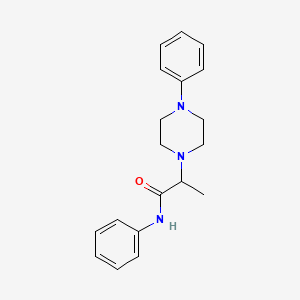

![molecular formula C19H22BrN3O2 B4630250 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)

5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Übersicht

Beschreibung

Introduction : This compound belongs to a class of organic chemicals characterized by the presence of benzamide, methoxy, and piperazine functional groups. It exhibits properties and activities typical of compounds in this class, which include interaction with various receptors and potential pharmacological applications.

Synthesis Analysis : The synthesis of similar compounds typically involves multi-step chemical reactions. For example, Revathi K. Raghupathi et al. (1991) discussed synthesizing analogues with the benzamide moiety, indicating a complex synthesis process involving various chemical reactions to introduce different functional groups (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Molecular Structure Analysis : The molecular structure of compounds in this class has been studied using techniques like X-ray crystallography and computational methods. Kumara et al. (2017) analyzed similar compounds using single crystal X-ray diffraction and computational density functional theory (DFT) calculations (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Chemical Reactions and Properties : The benzamide and piperazine groups in the compound suggest that it might undergo typical reactions like substitution, amidation, and others. Högberg et al. (1990) described synthesizing related benzamides and their properties, indicating the potential chemical reactivity of such compounds (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Physical Properties Analysis : The physical properties of such compounds, including solubility, melting point, and stability, are influenced by the functional groups present. For example, compounds with benzamide and methoxy groups typically exhibit moderate solubility in organic solvents.

Chemical Properties Analysis : The chemical properties, such as reactivity, stability, and interaction with biological molecules, can be inferred from the functional groups. The benzamide and piperazine groups suggest potential for receptor binding and pharmacological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Researchers have synthesized a range of compounds, including analogues of the specified chemical structure, exploring their potential as anti-inflammatory, analgesic agents, and ligands for serotonin receptors. One study developed novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, aiming for COX-1/COX-2 inhibition and analgesic, anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Another approach involved the design and synthesis of benzamide derivatives acting as potent serotonin 4 receptor agonists, enhancing gastrointestinal motility (S. Sonda et al., 2004).

Biological and Pharmacological Activities

The biological activity of these compounds has been extensively studied, focusing on their interaction with serotonin receptors, which play a crucial role in various neurological and physiological processes. For example, certain derivatives have been evaluated as selective serotonin 4 receptor agonists, with potential implications for gastrointestinal disorders (S. Sonda et al., 2003). Others were explored for antimicrobial and anti-inflammatory activities, showing potential against a panel of bacteria and the pathogenic fungus Candida albicans, as well as in reducing inflammation (E. Al-Abdullah et al., 2014).

Diagnostic and Imaging Applications

Some synthesized derivatives were investigated as ligands for imaging serotonin receptors in the brain, which could have significant implications for diagnosing and understanding neurological diseases. For instance, radioiodinated ligands targeting serotonin-5HT2 receptors were developed for potential use in gamma-emission tomography, offering insights into receptor distribution and function in various brain disorders (J. Mertens et al., 1994).

Structural and Mechanistic Studies

Research on these compounds also extends to structural analysis and the development of pharmacophore models to understand their interaction with biological targets better. Studies include crystal structure analysis and density functional theory (DFT) calculations to identify reactive sites and elucidate the compounds' electrophilic and nucleophilic nature, facilitating the design of more effective and selective derivatives (K. Kumara et al., 2017).

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2/c1-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-19(24)15-13-14(20)7-8-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBMBBXPBRCLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

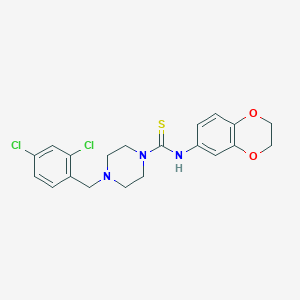

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)

![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)

![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)

![4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)

![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)

![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)